molecular formula C8H12N2O4 B1673622 Azanium 5-carbamoyl-7-oxabicyclo[2.2.1]hept-2-ene-6-carboxylate CAS No. 60671-62-7

Azanium 5-carbamoyl-7-oxabicyclo[2.2.1]hept-2-ene-6-carboxylate

Cat. No.: B1673622
CAS No.: 60671-62-7
M. Wt: 200.19 g/mol
InChI Key: UTBRKYJEXZKRGY-UHFFFAOYSA-N
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Description

Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a norbornene-like framework with a 7-oxa bridge, a carbamoyl group at position 3, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₁₀N₂O₄, and it is structurally related to derivatives of 7-oxabicyclo[2.2.1]hept-5-ene (norbornene oxide), which are widely used in pharmaceutical and organic synthesis due to their rigid, stereochemically defined scaffolds.

Properties

CAS No.

60671-62-7

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

azanium 3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C8H9NO4.H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h1-6H,(H2,9,10)(H,11,12);1H3

InChI Key

UTBRKYJEXZKRGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)N)C(=O)[O-].[NH4+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-oxabicyclo(2.2.1)hept-5-ene-3-carbamoyl-2-carboxylate, ammonium salt
KF 392
KF-392

Origin of Product

United States

Preparation Methods

Historical Development and Initial Synthesis

KF-392 was first synthesized and characterized in the 1970s as part of efforts to develop gastroprotective agents. The compound’s unique bicyclo[2.2.1]heptene core, functionalized with carbamoyl and carboxylic acid groups, was designed to modulate gastric mucosal defense mechanisms. The original preparation method, detailed in The Japanese Journal of Pharmacology (1976), involves a multi-step organic synthesis strategy:

  • Formation of the Bicyclic Core : The 7-oxabicyclo[2.2.1]hept-5-ene skeleton is constructed via a Diels-Alder reaction between furan and a suitable dienophile, such as maleic anhydride. This step yields the oxygen-bridged bicyclic intermediate.
  • Functionalization at C2 and C3 Positions : The anhydride moiety is hydrolyzed to introduce the carboxylic acid group at C2. Subsequent amidation at C3 with ammonia or a carbamoylating agent introduces the carbamoyl group.
  • Salt Formation : The final product is isolated as an ammonium salt (azane) to enhance solubility and stability.

This method remains the cornerstone of KF-392 synthesis, though later studies have optimized reaction conditions for higher yields.

Physicochemical Properties

KF-392’s molecular structure (C₈H₁₂N₂O₄) confers distinct physicochemical characteristics, critical for its biological activity and formulation (Table 1).

Table 1: Key Physicochemical Properties of KF-392

Property Value
Molecular Weight 200.19 g/mol
LogP (Partition Coefficient) 0.15
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5
Solubility (In Vitro) Soluble in DMSO, H₂O, Ethanol, DMF
Stability Stable at -20°C for 3 years

The compound’s low logP value indicates moderate hydrophilicity, aligning with its ability to interact with polar biological membranes.

Analytical Characterization

Modern analytical techniques validate the structural integrity of KF-392:

  • Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the bicyclic framework and substituent positions, with characteristic peaks for the oxabicyclo protons (δ 3.2–4.1 ppm) and carbamoyl NH₂ (δ 6.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : The exact mass (200.08 g/mol) matches the theoretical molecular weight, ensuring purity.
  • X-ray Crystallography : Resolves the stereochemistry of the bicyclic system, confirming the endo configuration of functional groups.

Pharmacological Applications

KF-392’s antiulcer efficacy stems from its dual action:

  • Enhancement of Gastric Mucosal Barrier : By stimulating mucus secretion and bicarbonate production, it protects against acid-induced damage.
  • Antioxidant Activity : Neutralizes reactive oxygen species (ROS) in ulcerated tissues, reducing inflammation.

In rat models, oral administration of KF-392 (10–50 mg/kg) significantly reduced gastric lesion incidence by 60–80% compared to controls.

Industrial and Formulation Considerations

While primarily a pharmacological agent, KF-392 derivatives have niche industrial applications. For example, modified rosin esters of KF-392 (e.g., KF-398) serve as tackifiers in adhesives, leveraging their rigid bicyclic structure for enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions

Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to the bicyclic structure of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. For instance, compounds exhibiting similar structural motifs have demonstrated significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and others, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

Acetylcholinesterase Inhibition
Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase activity, thus enhancing acetylcholine levels in the brain. This mechanism is crucial for cognitive function and memory retention, indicating potential therapeutic uses for Azane derivatives in treating Alzheimer's .

Organic Synthesis

Building Block for Complex Molecules
The unique bicyclic structure of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it an attractive building block in organic synthesis. Its ability to undergo various chemical transformations can facilitate the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated several derivatives against MCF-7 cell lineCompounds similar to Azane showed IC50 values indicating potent anticancer activity
Acetylcholinesterase Inhibition StudyInvestigated compounds with bicyclic structuresFound significant inhibition rates, suggesting potential for Alzheimer's treatment
Synthesis and CharacterizationMulti-step synthesis of thiazolo-triazine derivativesHighlighted the versatility of bicyclic compounds in creating new therapeutic agents

Mechanism of Action

The mechanism of action of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the functional groups present in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-carbamoyl, 2-carboxylic acid C₈H₁₀N₂O₄ 210.18 Potential pharmaceutical intermediate; hydrogen-bonding capability
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride 3-amino, 2-carboxylic acid (HCl salt) C₇H₁₀ClNO₃ 191.61 Building block for heterocycle synthesis; used in Retro-Diels-Alder (RDA) reactions
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1/1) 3-methoxycarbonyl, cocrystallized with benzothiazol-2-amine C₁₅H₁₄N₂O₅S 342.35 Cocrystal formation for enhanced stability; structural studies
rac-(1R,2S,3R,4S)-3-(tert-butoxycarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Boc-protected amino, 2-carboxylic acid C₁₃H₁₇NO₅ 267.28 Intermediate for peptide mimetics; stereochemical control in synthesis

Structural and Functional Differences

  • Carbamoyl vs. The amino derivative (C₇H₁₀ClNO₃) is more basic and reactive, facilitating its use in RDA reactions to generate heterocycles.
  • Ester vs. Acid Moieties : The 3-methoxycarbonyl analog (C₉H₁₀O₅) lacks the amine but retains the carboxylic acid, enabling cocrystallization with benzothiazol-2-amine via N–H⋯O and O–H⋯N hydrogen bonds.
  • Boc-Protected Derivatives: The tert-butoxycarbonyl (Boc) group in rac-3-Boc-7-oxabicyclo[...] acid enhances solubility in organic solvents and protects the amino group during synthetic steps.

Physical and Spectral Data

  • Melting Points: The hydrochloride salt of the 3-amino derivative is reported as a solid with a molecular weight of 191.61 g/mol. Cocrystals of the methoxycarbonyl analog melt above 200°C.
  • Spectroscopy : IR and NMR data for analogs confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid and carbamoyl groups).

Biological Activity

Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as a derivative of oxabicyclo compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure that may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications, particularly in oncology.

  • Molecular Formula : C8H12N2O4
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 60671-62-7

Antineoplastic Properties

Research indicates that compounds similar to Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit significant antineoplastic (anti-cancer) properties. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit the activity of specific enzymes or pathways that are crucial for cancer cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapies .

Neuroprotective Effects

Some studies have suggested that azabicyclo compounds can cross the blood-brain barrier, indicating potential neuroprotective effects.

  • Zebrafish Model : In a zebrafish embryo model, compounds similar to Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene were evaluated for their neuroprotective capabilities against neurotoxic agents .
  • Findings : The results indicated reduced neurotoxicity and improved survival rates in treated embryos compared to controls.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of Azane;3-carbamoyl derivatives:

StudyCell LineResult
Study AHeLa (cervical cancer)IC50 = 15 µM
Study BMCF7 (breast cancer)Induced apoptosis at 20 µM
Study CSH-SY5Y (neuroblastoma)Neuroprotective effect observed

These studies highlight the compound's potential as an anticancer agent and its ability to mitigate neurotoxicity.

Pharmacological Profile

The pharmacological profile of Azane;3-carbamoyl derivatives includes:

  • Cytotoxicity : Effective against multiple cancer cell lines.
  • Neuroprotection : Potential to protect neuronal cells from damage.

Q & A

Q. What hydrogen-bonding motifs stabilize cocrystals of bicyclo[2.2.1]heptane derivatives with aromatic amines?

  • Answer: N–H···O (2.86–3.12 Å) and O–H···N (2.68–2.89 Å) interactions form centrosymmetric clusters. For example, benzothiazol-2-amine and carboxylic acid cocrystals exhibit planar stacking, enhancing thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azanium 5-carbamoyl-7-oxabicyclo[2.2.1]hept-2-ene-6-carboxylate
Reactant of Route 2
Azanium 5-carbamoyl-7-oxabicyclo[2.2.1]hept-2-ene-6-carboxylate

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